molecular formula C12H20O2 B2890195 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid CAS No. 861316-86-1

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid

Cat. No.: B2890195
CAS No.: 861316-86-1
M. Wt: 196.29
InChI Key: LPNYOYLEBMHUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical products.

Safety and Hazards

The safety information for 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound is also associated with the GHS07 pictogram and has a signal word of "Warning" .

Preparation Methods

The synthesis of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The propenoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid can be compared with other similar compounds, such as:

The unique structure of this compound, with its specific substitutions and functional groups, makes it distinct and valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNYOYLEBMHUDR-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)(C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C1(C)C)(C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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